molecular formula C22H26N2O3S2 B2689769 N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 873010-10-7

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2689769
CAS RN: 873010-10-7
M. Wt: 430.58
InChI Key: QMSSPFXBZRXLGO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . Sulfonamides are known for their antibiotic properties, but they can also be found in drugs used to treat a variety of conditions, from diabetes to hypertension .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a 2,4,5-trimethylbenzene ring and a 2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions . The methoxy and thiazole groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings might increase its lipophilicity .

Scientific Research Applications

Environmental Fate and Effects

This compound's structural and functional characteristics suggest relevance in understanding environmental fate and behavior of similar complex molecules. Research on related compounds, such as parabens and alkylphenols, highlights the importance of evaluating environmental persistence and potential for bioaccumulation. For example, parabens, due to their widespread use in consumer products, have been detected in various aquatic environments, leading to concerns regarding their weak endocrine-disrupting capabilities and their interactions with chlorine to form more stable and potentially harmful chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, alkylphenol ethoxylates degrade into alkylphenols like nonylphenol and octylphenol, which exhibit estrogenic activities and raise concerns about their impact on wildlife and human health (Ying, Williams, & Kookana, 2002).

Photodegradation and Environmental Remediation

The application of advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants is a growing field of research. The study of related compounds under AOPs can provide insights into potential degradation pathways, the formation of by-products, and their subsequent environmental and health impacts. For example, the degradation of acetaminophen by AOPs generates a variety of by-products, some of which may have adverse environmental and health effects, underscoring the need for efficient treatment methods to mitigate these impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Activity and Potential Applications

The study of antioxidants is crucial in various fields including food engineering, medicine, and pharmacy. The mechanisms of action, efficacy, and potential health benefits of antioxidants derived from or related to N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide could be an area of significant interest. Various assays, such as ORAC, HORAC, FRAP, and DPPH, are used to evaluate the antioxidant capacity of compounds, which could be relevant for assessing the potential health benefits and industrial applications of this compound (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its intended use, dosage, and route of administration . As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on elucidating the specific properties, uses, and mechanisms of action of this compound. This could involve in vitro and in vivo studies, as well as clinical trials if the compound is intended for therapeutic use .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S2/c1-14-12-16(3)21(13-15(14)2)29(25,26)23-11-10-20-17(4)24-22(28-20)18-6-8-19(27-5)9-7-18/h6-9,12-13,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSSPFXBZRXLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

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